Dual-Mode Pharmacology: Potent ER Antagonism and Degradation Activity Quantified
Estrogen receptor modulator 10 (G-5b) exhibits a dual mechanism of action, acting as both a potent antagonist of the estrogen receptor (ER) and a degrader of the receptor protein. Its antagonistic potency is characterized by an IC₅₀ of 6.7 nM, while its degradation efficacy is defined by a DC₅₀ of 0.4 nM . In contrast, the clinically approved SERD fulvestrant, while also a degrader, is known to have poor solubility and requires high intramuscular dosing to achieve therapeutic levels, which are often suboptimal due to pharmacokinetic limitations [1]. This dual activity of G-5b is comparable to fulvestrant in cellular assays, but it is achieved with a novel chemical scaffold that confers improved drug-like properties [1].
| Evidence Dimension | Potency of ER Antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 6.7 nM |
| Comparator Or Baseline | Fulvestrant (comparable activity, but exact IC₅₀ varies by assay and is not directly head-to-head in this dataset) |
| Quantified Difference | Comparable potency |
| Conditions | In vitro biochemical/cellular assays (specific assay not detailed in vendor datasheet) |
Why This Matters
For researchers, this validates G-5b as a potent chemical probe for studying ER signaling and degradation, providing a tool with a well-defined dual mechanism that is not achieved by SERMs like tamoxifen.
- [1] Wang B, Ma M, Dai Y, Yu P, Ye L, Wang W, et al. A novel scaffold long-acting selective estrogen receptor antagonist and degrader with superior preclinical profile against ER+ breast cancer. Eur J Med Chem. 2023. View Source
